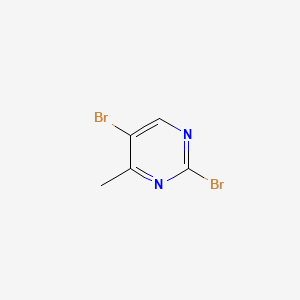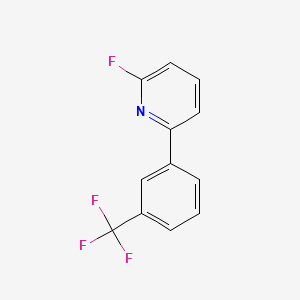
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde is an organic compound characterized by its unique structure, which includes a pyrrolidine ring with an ethenyl group and a carboxaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde typically involves the use of starting materials that can introduce the ethenyl and carboxaldehyde groups into the pyrrolidine ring. One common method involves the reaction of a pyrrolidine derivative with an ethenylating agent under controlled conditions to introduce the ethenyl group. The carboxaldehyde group can then be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation with Br2 or Cl2.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Br2 in CCl4 for halogenation.
Major Products
Oxidation: (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxylic acid.
Reduction: (2R)-2-ethenyl-5-hydroxy-2-Pyrrolidinecarboxaldehyde.
Substitution: (2R)-2-(2-bromoethyl)-5-oxo-2-Pyrrolidinecarboxaldehyde.
Wissenschaftliche Forschungsanwendungen
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethenyl group can participate in various addition reactions, influencing the compound’s reactivity and interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxylic acid
- (2R)-2-ethenyl-5-hydroxy-2-Pyrrolidinecarboxaldehyde
- (2R)-2-(2-bromoethyl)-5-oxo-2-Pyrrolidinecarboxaldehyde
Uniqueness
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
1214741-22-6 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.154 |
IUPAC-Name |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-2-7(5-9)4-3-6(10)8-7/h2,5H,1,3-4H2,(H,8,10)/t7-/m0/s1 |
InChI-Schlüssel |
SXRZNXUNGTUSRG-ZETCQYMHSA-N |
SMILES |
C=CC1(CCC(=O)N1)C=O |
Synonyme |
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)








![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)

